molecular formula C13H9FN2O2 B1418209 (E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone CAS No. 152121-33-0

(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone

Katalognummer: B1418209
CAS-Nummer: 152121-33-0
Molekulargewicht: 244.22 g/mol
InChI-Schlüssel: AKUAGNWRWWYKEU-FOWTUZBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone ( 152121-33-0) is a high-purity chemical intermediate with a molecular formula of C13H9N2O2F and a molecular weight of 244.22 g/mol . This compound serves as a versatile building block in organic and medicinal chemistry research, particularly in the synthesis of complex heterocyclic systems. Its structural features, including the fluorophenyl and pyridinyl rings, make it a valuable precursor in the development of potential therapeutic agents. Scientific literature highlights the application of closely related pyridinyl-containing ethanone intermediates in regiospecific synthesis routes for creating tetrasubstituted imidazoles, which are investigated as potential p38α mitogen-activated protein (MAP) kinase inhibitors . p38α MAP kinase is a significant target in inflammatory and autoimmune disease research, and inhibitors based on the pyridinylimidazole scaffold are known to function as ATP-competitive inhibitors within the kinase's binding cleft . This product is provided For Research Use Only (RUO) and is intended for use in laboratory or industrial research settings. It is not intended for diagnostic, therapeutic, or any other human or animal use . Proper safety protocols must be followed during handling, including the use of personal protective equipment such as gloves, protective clothing, and eyewear . For extended stability, it is recommended to store this compound at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) .

Eigenschaften

IUPAC Name

(2E)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUAGNWRWWYKEU-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N/O)/C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone, with the CAS number 152121-33-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, enzyme inhibition properties, and relevant case studies.

  • Molecular Formula : C13H9FN2O2
  • Molar Mass : 244.22 g/mol
  • Structure : The compound features a fluorophenyl group and a pyridinyl moiety, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes. It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), both of which are crucial in neurological and physiological processes.

Acetylcholinesterase Inhibition

Acetylcholinesterase is an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of this enzyme can enhance cholinergic transmission, making it a target for treating conditions like Alzheimer's disease.

In a study examining the inhibitory effects of various compounds on AChE, it was found that this compound exhibited significant inhibitory activity. The compound's Ki value, which indicates the binding affinity for the enzyme, was measured alongside other similar compounds:

CompoundKi Value (nM)
This compoundTBD
Compound A22.13 ± 1.96
Compound B23.71 ± 2.95

The specific Ki value for this compound was not provided in the reviewed literature but is expected to be within a comparable range based on structural similarities to other tested compounds .

Carbonic Anhydrase Inhibition

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. They play essential roles in physiological processes such as respiration and fluid balance.

Inhibitory studies have shown that compounds structurally related to this compound can also inhibit human carbonic anhydrases I and II. The inhibition constants (Ki values) for these enzymes were reported as follows:

CompoundKi Value for hCA I (nM)Ki Value for hCA II (nM)
This compoundTBDTBD
Compound C8.61 ± 0.908.76 ± 0.84

These findings suggest that the compound may have therapeutic potential in conditions where modulation of carbonic anhydrase activity is beneficial .

Case Studies and Applications

Several studies have investigated the broader implications of using compounds with similar structures to this compound in drug design:

  • Alzheimer's Disease Treatment : Research has focused on developing AChE inhibitors as potential treatments for Alzheimer's disease. Compounds that exhibit strong inhibition can enhance cholinergic signaling, which is often diminished in Alzheimer's patients.
  • Glaucoma Management : Carbonic anhydrase inhibitors are utilized in managing glaucoma by reducing intraocular pressure. The potential application of this compound in this area warrants further exploration .

Wissenschaftliche Forschungsanwendungen

Basic Information

  • Molecular Formula : C13H9FN2O2
  • Molar Mass : 244.22 g/mol
  • CAS Number : 152121-33-0
  • Structure : The compound features a pyridine ring and a hydroxyimino group, contributing to its reactivity and biological activity.

Medicinal Chemistry

(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone has shown promise in drug development, particularly as a potential therapeutic agent against various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures can exhibit anticancer properties. A study investigating the efficacy of pyridine derivatives found that modifications at the phenyl and hydroxyimino positions can enhance cytotoxicity against cancer cell lines. This suggests that this compound may possess similar properties, warranting further investigation into its mechanism of action and therapeutic potential .

Biochemical Research

This compound serves as a biochemical reagent in laboratories for various research applications. Its unique structure allows it to interact with biological molecules, making it valuable for studying enzyme activities and metabolic pathways.

Example Application: Enzyme Inhibition Studies

Inhibitors derived from hydroxyimino compounds have been used to study enzyme kinetics. The application of this compound in such studies could provide insights into its role as a potential inhibitor of specific enzymes involved in disease processes .

Synthetic Chemistry

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Synthesis Example

Researchers have successfully synthesized various derivatives of pyridine-based compounds through reactions involving this compound. This versatility is crucial for developing new materials or pharmaceuticals .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Substituents Melting Point (°C) Key Features
(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone Not reported C₁₃H₁₀FN₂O₂ 4-Fluorophenyl, pyridin-4-yl, (E)-hydroxyimino Not reported Oxime derivative, potential H-bonding
1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethanone 6576-05-2 C₁₃H₁₀FNO 4-Fluorophenyl, pyridin-4-yl, ketone Not reported Precursor to oxime derivatives
2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone 128040-46-0 C₁₅H₁₃FO₃ 4-Fluorophenyl, 2-hydroxy-4-methoxyphenyl 90–92 Enhanced solubility via phenolic -OH
4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine Not reported C₁₅H₁₁FN₂ 4-Fluorophenyl, pyridine, pyrrole Not reported Anticoccidial and kinase inhibition

Key Observations :

  • The hydroxyimino group in the target compound differentiates it from the ketone precursor (CAS 6576-05-2), likely altering its reactivity and binding affinity .
  • Substitution patterns (e.g., 2-hydroxy-4-methoxyphenyl in CAS 128040-46-0) highlight how aromatic ring modifications impact physical properties like melting point .
  • Pyrrole-containing analogs (e.g., 4-[2-(4-fluorophenyl)-1H-pyrrol-3-yl]pyridine) demonstrate the importance of heterocyclic rings in biological activity .

Pharmacological and Chemical Properties

  • However, oximes can exhibit tautomerism or degrade under acidic conditions, affecting stability .
  • Biological Activity: Pyridine-fluorophenyl scaffolds (e.g., 4-[2-(4-fluorophenyl)-1H-pyrrol-3-yl]pyridine) are associated with kinase inhibition (p38 MAPK) and anticoccidial effects . Phenothiazine-oxadiazole hybrids () act as peripherally acting CB1 receptor antagonists, suggesting that electron-withdrawing groups (e.g., trifluoromethyl) enhance receptor binding .

Analytical Characterization

  • Spectroscopy: 1H/13C NMR: The hydroxyimino group would show a characteristic -NOH proton signal at ~10–12 ppm (broad) and a carbon resonance near 150–160 ppm . IR: A strong absorption band at ~3200–3400 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=N) distinguishes the oxime from ketones (~1700 cm⁻¹, C=O) .
  • Mass Spectrometry: The molecular ion peak (M⁺) for the target compound (MW 260.26) would fragment via loss of -NOH (45 Da) or pyridine ring cleavage .

Vorbereitungsmethoden

Method A: Condensation of 4-Fluorobenzoyl Derivatives with Pyridine Precursors

This method involves the initial synthesis of a pyridine-containing ethanone intermediate, which is then condensed with a fluorophenyl precursor.

  • Step 1: Synthesis of 1-(2-chloropyridin-4-yl)-2-(4-fluorophenyl)ethan-1-one (intermediate 25).
  • Step 2: Protection of the amino group as an acetamide, followed by oxidation to introduce a carboxylic acid group.
  • Step 3: Coupling with 4-fluorophenylacetonitrile to form a cyanoketone, which undergoes hydrolysis and decarboxylation to yield the ethanone.
  • Step 4: Conversion of the ethanone to the corresponding oxime via reaction with hydroxylamine hydrochloride under basic conditions, favoring the formation of the (E)-isomer.

This route is detailed in a 2018 study, emphasizing regioselective synthesis and functional group transformations to obtain the target compound with high purity.

Method B: Oxime Formation via Condensation with Hydroxylamine

A common approach involves the direct condensation of the ketone intermediate with hydroxylamine derivatives:

  • Procedure:
    • Dissolve the ethanone precursor in an appropriate solvent such as ethanol or acetic acid.
    • Add hydroxylamine hydrochloride and a base like sodium acetate.
    • Reflux the mixture at elevated temperatures (~80-100°C) for several hours.
    • The reaction proceeds through nucleophilic attack on the carbonyl carbon, forming the oxime with (E)-stereochemistry favored due to thermodynamic stability.
    • Purification involves recrystallization or chromatography.

This method is supported by patent literature and is widely used for synthesizing oxime derivatives with high stereoselectivity.

Method C: Oxidation and Isomerization

In some cases, the initial oxime is obtained as a mixture of isomers, which can be enriched for the (E)-form via:

Representative Data Table of Preparation Methods

Method Starting Materials Key Reactions Conditions Yield (%) Remarks
A 1-(2-chloropyridin-4-yl)-2-(4-fluorophenyl)ethan-1-one Coupling, hydrolysis, decarboxylation Reflux in acetic acid, followed by coupling 45-60 High regioselectivity, scalable
B Ethanone precursor Condensation with hydroxylamine hydrochloride Reflux in ethanol or acetic acid, pH adjusted 70-85 Favorable stereoselectivity for (E)-oxime
C Ethanone intermediate Oxidation and isomerization Mild oxidants, controlled heating 60-75 Enrichment of (E)-isomer

Research Findings and Notes

  • The initial synthesis route described in literature emphasizes regioselective formation of the oxime, crucial for biological activity.
  • The condensation method with hydroxylamine hydrochloride is the most straightforward, with high yields and stereoselectivity.
  • Oxidation techniques can be employed post-synthesis to enhance the (E)-configuration, improving the compound's stability and activity.
  • The choice of starting materials, such as 2-chloropyridin-4-yl derivatives, is guided by their availability and reactivity profiles, facilitating scalable synthesis.

Q & A

Q. What are the established synthetic routes for (E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via condensation reactions. For example, (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide derivatives can be condensed with acrylic acid at 60°C for 2 hours to form structurally related amidoesters . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF/EtOH mixtures), and reaction time. Monitoring via TLC and spectroscopic validation (IR, NMR) ensures purity .

Q. How is the structural identity of this compound confirmed experimentally?

Multi-modal characterization is critical:

  • NMR : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm, pyridine resonances at δ ~8.5–8.7 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm the (E)-configuration. Software like SHELXL refines crystal structures (e.g., monoclinic P21_1/c space group, β=119.6°) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or EI-MS .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., related fluorophenyl ethanones decompose at ~200–250°C) .
  • Solubility : LogP values (predicted ~2.5–3.0) suggest moderate lipophilicity. Solubility in polar aprotic solvents (e.g., DMSO) is preferred for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone
Reactant of Route 2
(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.